(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione
Description
(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione is a synthetic organic compound that features both imidazolidine and pyrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)2-6-7(13)11-8(14)10-6/h2-4H,1H3,(H2,10,11,13,14)/b6-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVKHHQAOVCIE-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\2/C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
This aldehyde is synthesized via Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the Vilsmeier reagent, which formylates the pyrazole at the 4-position. Typical conditions:
Characterization :
Condensation with Hydantoin
Hydantoin reacts with the aldehyde under basic conditions:
- Conditions : Ethanol, piperidine (10 mol%), reflux (12 hours).
- Mechanism : Base deprotonates the active methylene group of hydantoin, enabling nucleophilic attack on the aldehyde. Dehydration yields the α,β-unsaturated product.
Optimization Insights :
- Solvent : Ethanol or toluene (higher yields in ethanol due to polar intermediate stabilization).
- Stereoselectivity : The Z isomer predominates (70:30 Z/E) due to steric hindrance between the pyrazole methyl group and hydantoin oxygen.
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Alternative Methods: Cyclocondensation and Wittig Olefination
Cyclocondensation of Pyrazole-Containing α-Amino Acids
A two-step approach involves synthesizing a pyrazole-substituted glycine derivative, followed by cyclization with urea:
- Step 1 : Coupling 1-methyl-1H-pyrazole-4-methanol with bromoacetic acid via Mitsunobu reaction.
- Step 2 : Heating with urea in HCl/ethanol to form hydantoin.
Advantages : Avoids isolation of sensitive aldehydes.
Limitations : Lower yields (50–55%) due to side reactions during cyclization.
Wittig Olefination
A less common but stereoselective method employs a hydantoin-derived ylide:
- Reagents : Hydantoin-5-phosphonium ylide + 1-methyl-1H-pyrazole-4-carbaldehyde.
- Conditions : THF, room temperature, 24 hours.
- Yield : 60% with Z/E ratio 8:1.
Mechanistic Note : The ylide’s bulkiness favors Z-configuration by kinetic control.
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
X-ray Crystallography
Single-crystal analysis confirms Z-configuration, with a dihedral angle of 12° between hydantoin and pyrazole planes.
Stereochemical Control and Isomer Separation
The Z isomer’s predominance in Knoevenagel reactions arises from thermodynamic control in protic solvents, where intramolecular hydrogen bonding stabilizes the Z form. Chromatographic separation (silica gel, ethyl acetate/hexane) resolves Z/E mixtures, though baseline separation requires high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel | 65–70 | 7:3 | High yield, scalable | Requires aldehyde synthesis |
| Cyclocondensation | 50–55 | 9:1 | Avoids aldehydes | Multi-step, lower yield |
| Wittig Olefination | 60 | 8:1 | High stereoselectivity | Sensitive ylide preparation |
Industrial and Pharmacological Relevance
The compound’s structural analogs exhibit anticonvulsant and kinase inhibitory activity , driving interest in scalable synthesis. Patent WO2016102347A1 highlights imidazolidine-2,4-diones as ADAMTS inhibitors, underscoring the need for enantiopure Z-isomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds containing imidazolidine and pyrazole rings have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione would depend on its specific biological target. Generally, compounds with imidazolidine and pyrazole rings may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione: can be compared with other imidazolidine or pyrazole derivatives.
Imidazolidine-2,4-dione derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Pyrazole derivatives: Pyrazoles are a well-known class of compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to compounds containing only one of the functional groups.
Biological Activity
(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione, also known by its CAS number 1005592-82-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.17 g/mol. The structure features a pyrazole ring connected to an imidazolidine dione moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and imidazolidine structures exhibit various biological activities, including:
- Antioxidant Properties : Pyrazole derivatives have been shown to possess significant antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, certain synthesized pyrazole carboxamides demonstrated notable antifungal activity . The mechanism often involves disruption of microbial cell membranes .
- Anticancer Potential : Pyrazole derivatives have been explored as potential anticancer agents. A study evaluated various pyrazoles for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that some compounds exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
1. Antioxidant and Anti-inflammatory Activities
A recent study conducted molecular docking simulations on various pyrazole derivatives, including those similar to this compound. Results indicated excellent antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications in conditions characterized by inflammation .
2. Antimicrobial Effects
In a comparative study of synthesized pyrazole carboxamides, the compound exhibited significant antifungal activity against various strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
3. Cytotoxicity in Cancer Research
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. The combination of these compounds with established chemotherapeutics has shown promise in enhancing anticancer efficacy while potentially reducing side effects associated with conventional treatments .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione?
- Methodological Answer : The compound is synthesized via aldol condensation between 1-methyl-1H-pyrazole-4-carboxaldehyde and hydantoin. Key steps include:
Aldol Condensation : React aldehyde derivatives (e.g., 1-methyl-1H-pyrazole-4-carboxaldehyde) with hydantoin in acetic acid under reflux or microwave irradiation, catalyzed by ammonium acetate .
Microwave Optimization : Microwave irradiation (40–60 seconds) improves yields (80–85%) compared to conventional heating (8–12 hours, 74–80%) .
Purification : Precipitate the product in water, filter, and dry. Characterize via H NMR, C NMR, and HRMS .
Q. How is the Z-configuration of the exocyclic double bond confirmed?
- Methodological Answer : The Z-geometry is determined using:
X-ray Crystallography : Direct visualization of molecular geometry (e.g., bond angles and torsion angles) .
NMR Analysis : Compare chemical shifts of vinylic protons with known Z-configured analogs. For example, downfield shifts in C NMR for C-6 ( ppm) indicate Z-configuration .
Q. What characterization techniques are essential for validating this compound?
- Methodological Answer : Use a combination of:
Spectroscopy : H NMR (aromatic and vinylic protons), C NMR (carbonyl and sp carbons), and IR (C=O stretches at ~1740–1690 cm) .
Mass Spectrometry : HRMS to confirm molecular weight and fragmentation patterns .
Elemental Analysis : Validate purity and stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Compare microwave-assisted vs. conventional heating:
| Parameter | Microwave (Method-A) | Conventional (Method-B) |
|---|---|---|
| Reaction Time | 40–60 seconds | 8–12 hours |
| Yield | 80–85% | 74–80% |
| Energy Efficiency | High | Low |
| Selectivity is enhanced by controlling temperature and using phase-transfer catalysts (e.g., triethylbenzylammonium chloride) . |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .
X-ray Refinement : Use SHELX software for crystallographic refinement to resolve ambiguities in bond lengths/angles .
Isotopic Labeling : Confirm assignments via N or C-labeled analogs in complex cases .
Q. What strategies are effective for designing analogs with enhanced cytotoxic activity?
- Methodological Answer :
Structure-Activity Relationship (SAR) :
- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance cytotoxicity .
- Hydantoin Substitution : Replace hydantoin with barbituric acid to improve radiosensitization (e.g., pyrimidine-2,4,6-trione derivatives) .
Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Prioritize compounds with IC < 10 µM .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between similar analogs?
- Methodological Answer :
Pharmacokinetic Profiling : Assess solubility, membrane permeability (e.g., PAMPA assay), and metabolic stability .
Target Engagement : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for targets like Hsf1 or PI3K .
Synergistic Studies : Evaluate combination effects with ionizing radiation or chemotherapeutics to identify synergistic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
